molecular formula C8H7N3 B194958 6-Aminoquinoxaline CAS No. 6298-37-9

6-Aminoquinoxaline

Cat. No. B194958
M. Wt: 145.16 g/mol
InChI Key: MSGRFBKVMUKEGZ-UHFFFAOYSA-N
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Patent
US07582657B2

Procedure details

Quinoxaline-6-ylamine. To a round-bottomed flask equipped with magnetic stirring was added 4-nitro-1,2-phenylenediamine (1.0 g, 6.5 mmol, Aldrich), acetonitrile (10 mL) and glyoxal (2.2 mL, 19 mmol, 40 wt. % in water, Aldrich). The reaction mixture was allowed to stir at 50° C. for 12 h, then concentrated in vacuo to yield 1.1 g crude 6-nitro-quinoxaline. The crude product was dissolved in methanol, treated with 10% Pd/C (10 mg, Aldrich) and stirred under H2 (1 atm) at 25° C. overnight. The reaction mixture was filtered through Celite and the filtrate was concentrated in vacuo to provide the title product. MS (ESI, pos. ion) m/z: 146 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C2C(=CC(N)=CC=2)N=[CH:3][CH:2]=1.[N+:12]([C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[C:17]([NH2:22])[CH:16]=1)([O-:14])=[O:13].C(C=O)=O>C(#N)C>[N+:12]([C:15]1[CH:16]=[C:17]2[C:18](=[CH:19][CH:20]=1)[N:21]=[CH:3][CH:2]=[N:22]2)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=NC2=CC(=CC=C12)N
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N)N
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round-bottomed flask equipped
STIRRING
Type
STIRRING
Details
to stir at 50° C. for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2N=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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